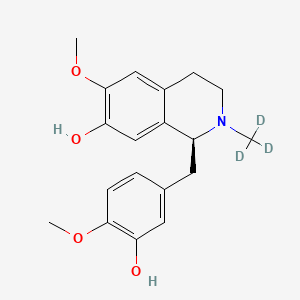

Reticuline-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858367 | |

| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-23-3 | |

| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of Deuterium Labeled Reticuline Reticuline D3 for Advanced Research

Chemical Synthesis Routes for Site-Specific Deuterium (B1214612) Incorporation

Chemical synthesis offers precise control over the location of deuterium atoms within the reticuline (B1680550) scaffold. This is crucial for mechanistic studies where the fate of a specific hydrogen atom needs to be tracked.

Multi-Step Organic Synthesis Strategies for Reticuline-d3

Multi-step organic synthesis provides a versatile platform for introducing deuterium at various positions in the reticuline molecule. msu.edutrine.edusathyabama.ac.in These strategies often involve the synthesis of deuterated building blocks that are then assembled to form the final product. For instance, a common approach involves the preparation of a deuterated benzylisoquinoline core, which is a key intermediate in reticuline synthesis.

Stereoselective Approaches for Enantiomerically Pure Labeled Reticuline

The biological activity of reticuline is dependent on its stereochemistry, with (S)-reticuline and (R)-reticuline serving as precursors to different classes of alkaloids. nih.govwikipedia.orgnih.gov Therefore, the synthesis of enantiomerically pure this compound is often required. Stereoselective synthesis aims to preferentially form one stereoisomer over others. libguides.com

One strategy involves the use of chiral catalysts or auxiliaries to direct the formation of the desired enantiomer. For example, the Sharpless asymmetric epoxidation is a powerful method for creating chiral centers. libguides.com Another approach is the kinetic resolution of a racemic mixture. In this method, an enzyme or a chiral reagent selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched counterpart. For instance, the enzyme Berberine (B55584) Bridge Enzyme (BBE) can be used for the kinetic resolution of racemic reticuline, yielding optically pure (R)-reticuline. acs.org Chemoenzymatic strategies that combine chemical synthesis with enzymatic steps are particularly effective in producing enantiomerically pure alkaloids. nih.govacs.orgrsc.orgresearchgate.netrsc.org

Regioselective Deuteration Techniques

Regioselectivity, the control of where a reaction occurs on a molecule, is paramount in the synthesis of specifically labeled compounds like this compound. nih.gov Various techniques can be employed to achieve regioselective deuteration.

One method involves the use of directing groups that guide the deuterating agent to a specific position on the aromatic rings of the reticuline precursor. Another strategy is to leverage the inherent reactivity of certain positions. For example, Friedel-Crafts type cyclizations can proceed with high regioselectivity based on the electronic properties of the substituted aromatic ring. researchgate.net Recent advancements have also explored photocatalytic methods for highly regioselective hydrogen-deuterium exchange at specific C(sp3)-H bonds. chemrxiv.org Additionally, metal-catalyzed reactions, such as those using silver or iridium catalysts, can facilitate regioselective deuteration of arenes and heteroarenes using D2O as the deuterium source. researchgate.netrsc.org

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalytic and chemoenzymatic approaches offer environmentally friendly and highly selective alternatives to purely chemical syntheses. These methods utilize enzymes or whole microbial cells to perform specific transformations.

Engineered Microbial Systems for Deuterium-Labeled Alkaloid Production

The reconstruction of plant biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has emerged as a promising strategy for producing complex natural products, including deuterated alkaloids. encyclopedia.pubplos.orgmdpi-res.com By introducing the necessary genes from plants, these microorganisms can be engineered to convert simple, often deuterated, starting materials into the desired labeled compound. nih.gov

For instance, engineered E. coli strains have been developed to produce (S)-reticuline from dopamine. tandfonline.com By feeding these cultures with deuterated precursors like L-DOPA-d3, it is possible to produce Reticuline-d5. nih.govresearchgate.net This approach leverages the cell's metabolic machinery to perform multiple enzymatic steps, offering a streamlined production process. Isotope profiling using techniques like GC-MS can then be used to confirm the incorporation and position of the deuterium labels. nih.govresearchgate.net

Enzymatic Derivatization for Deuterium Labeling

In vitro enzymatic reactions provide a high degree of control and specificity for introducing deuterium. scispace.com This can involve using purified or crude enzyme extracts to catalyze a specific labeling step. For example, methyltransferases can be used with a deuterated methyl donor like S-adenosyl-L-methionine (SAM-d3) to introduce a deuterated methyl group. The synthesis of [7-D3]-laudanine from (S)-reticuline has been demonstrated using D3-methyliodide. nih.gov

Enzymes like dehydroreticuline reductase can stereoselectively reduce a prochiral precursor to produce enantiomerically pure (R)-reticuline. nih.govrsc.org Combining such enzymatic steps with chemical synthesis in a chemoenzymatic route can be a powerful strategy. For example, a prochiral intermediate can be synthesized chemically and then subjected to an enzymatic reduction in the presence of a deuterated cofactor like NADPH-d to introduce the label stereoselectively. nih.gov

Analytical Validation of Isotopic Purity and Positional Deuteration

The validation of isotopically labeled compounds is a critical step to ensure the reliability of research findings. For this compound, a deuterated isotopologue of reticuline, analytical techniques are employed to confirm the successful incorporation of deuterium atoms and to determine their precise location within the molecular structure. This validation process relies primarily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometric Confirmation of Deuterium Incorporation

Mass spectrometry (MS) is a fundamental tool for verifying the incorporation of deuterium into the reticuline molecule. The technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's mass with high precision. The core principle behind confirming deuterium incorporation is the mass difference between hydrogen (¹H) and its heavier isotope, deuterium (²H or D). Each deuterium atom added to a molecule increases its mass by approximately 1.006 Da. nih.gov

When this compound is analyzed, its molecular weight is expected to be higher than that of its non-deuterated counterpart, reticuline. High-resolution mass spectrometry (HRMS) is particularly effective for this purpose, as it can resolve the isotopic distribution of the molecule. nih.gov For unlabeled (S)-reticuline (C₁₉H₂₄NO₄), the protonated molecule [M+H]⁺ is detected at an m/z of approximately 330.1705. tandfonline.com For this compound, where three hydrogen atoms have been replaced by deuterium, the expected mass would increase by approximately 3.018 Da.

The analysis involves comparing the mass spectrum of the synthesized, deuterated compound with that of an unlabeled standard. A clear shift in the m/z value of the molecular ion peak confirms the incorporation of the deuterium atoms. Furthermore, the isotopic pattern can be analyzed to assess the isotopic purity—that is, the percentage of the compound that has been successfully labeled with the desired number of deuterium atoms. nih.gov Electrospray ionization (ESI) is a common technique used for this analysis as it is a soft ionization method that keeps the molecule intact. nih.gov

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Shift (Da) |

|---|---|---|---|---|

| Reticuline | C₁₉H₂₄NO₄ | 329.1678 | 330.1702 tandfonline.com | N/A |

| This compound | C₁₉H₂₁D₃NO₄ | 332.1867 | ~333.188 | ~+3.018 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Analysis

While mass spectrometry confirms that deuterium has been incorporated, it does not typically reveal the specific locations of the labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the exact position of isotopic substitution. researchgate.net

Proton NMR (¹H NMR) spectroscopy detects the signals from hydrogen nuclei. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or is significantly attenuated. By comparing the ¹H NMR spectrum of this compound with that of unlabeled reticuline, the site of deuteration can be pinpointed.

For instance, if the deuterium atoms are incorporated into the N-methyl (NCH₃) group, the characteristic singlet peak for these methyl protons in the ¹H NMR spectrum of reticuline would be absent in the spectrum of this compound. The spectrum of unlabeled reticuline shows a singlet for the NCH₃ protons at approximately 2.32 ppm (in CDCl₃). rsc.org The absence of this peak in the this compound spectrum, while other peaks remain, provides conclusive evidence of deuteration at this specific position. Similarly, if deuteration occurred on the aromatic rings or the carbon backbone, the corresponding proton signals in those regions would vanish. This positional analysis is crucial for studies where the metabolic fate of a specific part of the molecule is being traced. researchgate.net

| Functional Group | Expected Chemical Shift (δ) in Reticuline (ppm) rsc.org | Signal Multiplicity | Expected Observation in this compound (N-methyl-d3) |

|---|---|---|---|

| Aromatic Protons (CHarom) | 6.63 - 7.37 | Multiplet (m), Doublet (d) | Signals Present |

| Methoxy (B1213986) Protons (OCH₃) | 3.86 | Singlet (s) | Signal Present |

| Benzyl Protons (ArCH₂N) | 3.62 | Singlet (s) | Signal Present |

| Ethylamine Protons (CH₂) | 2.61 - 2.86 | Multiplet (m) | Signals Present |

| N-Methyl Protons (NCH₃) | 2.32 | Singlet (s) | Signal Absent or Significantly Reduced |

Application of Reticuline D3 in the Elucidation of Biosynthetic Pathways

Tracing the Biogenesis of Benzylisoquinoline Alkaloids (BIAs)

(S)-Reticuline is a critical branch-point intermediate in the biosynthesis of a vast array of BIAs. researchgate.netnih.gov From this central precursor, pathways diverge to produce numerous structurally distinct alkaloid subclasses. The use of deuterium-labeled reticuline (B1680550) has been instrumental in delineating these complex metabolic networks.

Investigation of the Morphine Biosynthetic Pathway and Its Intermediates

The biosynthesis of morphine in the opium poppy (Papaver somniferum) is one of the most studied BIA pathways. It was discovered that the pathway to morphine proceeds through (R)-reticuline, the enantiomer of the more common (S)-reticuline. plos.org This stereochemical inversion is a pivotal event in the evolution of morphinan (B1239233) alkaloid biosynthesis. researchgate.net The enzyme system responsible for this conversion, reticuline epimerase (REPI), transforms (S)-reticuline to (R)-reticuline. scholaris.ca

Subsequent enzymatic steps, including the C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine (B1681412), are catalyzed by salutaridine synthase. researchgate.net The pathway then continues through a series of intermediates, including thebaine and codeine, ultimately yielding morphine. plos.orgresearchgate.net Studies utilizing deuterated precursors have been crucial in confirming these steps and identifying the enzymes involved. For instance, feeding experiments with labeled (R)-reticuline in yeast engineered with poppy enzymes demonstrated the functional reconstitution of the pathway to codeine and morphine. plos.org Furthermore, the use of deuterated thebaine-d3 has been employed to study enzyme kinetics and inhibition within the morphine biosynthetic pathway, highlighting potential bottlenecks in production. scholaris.ca

| Intermediate | Enzyme | Product |

| (S)-Reticuline | Reticuline epimerase (REPI) | (R)-Reticuline |

| (R)-Reticuline | Salutaridine synthase (SalSyn) | Salutaridine |

| Salutaridine | Salutaridine reductase (SalR) | Salutaridinol |

| Salutaridinol | Salutaridinol 7-O-acetyltransferase (SalAT) | Salutaridinol-7-O-acetate |

| Salutaridinol-7-O-acetate | Thebaine synthase (THS) | Thebaine |

| Thebaine | Thebaine 6-O-demethylase (T6ODM) | Neopinone |

| Neopinone | Neopinone isomerase (NISO) | Codeinone |

| Codeinone | Codeinone reductase (COR) | Codeine |

| Codeine | Codeine O-demethylase (CODM) | Morphine |

Elucidation of Berberine (B55584) and Scoulerine (B1208951) Biosynthesis

The biosynthesis of the protoberberine alkaloid berberine and its precursor (S)-scoulerine also originates from (S)-reticuline. The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE), a flavin-dependent oxidase. researchgate.netuniprot.orgfrontiersin.org This enzyme forms the characteristic berberine bridge of the protoberberine scaffold. uniprot.org

Following the formation of (S)-scoulerine, the pathway to berberine involves several additional enzymatic steps. (S)-Scoulerine is methylated by scoulerine 9-O-methyltransferase to yield (S)-tetrahydrocolumbamine. researchgate.netfrontiersin.org In some plant species, such as those in the Berberis genus, (S)-tetrahydroprotoberberine oxidase then converts this intermediate towards berberine. core.ac.uk However, in other plants like Coptis japonica, an alternative pathway exists where (S)-canadine synthase and (S)-canadine oxidase are involved. core.ac.uk The use of labeled precursors has been essential in confirming these distinct routes to berberine in different plant species.

| Precursor | Enzyme | Product | Plant Family |

| (S)-Reticuline | Berberine bridge enzyme (BBE) | (S)-Scoulerine | Papaveraceae, Berberidaceae |

| (S)-Scoulerine | Scoulerine 9-O-methyltransferase | (S)-Tetrahydrocolumbamine | Berberidaceae, Ranunculaceae |

| (S)-Tetrahydrocolumbamine | Canadine synthase | (S)-Canadine | Ranunculaceae |

| (S)-Canadine | (S)-Canadine oxidase | Berberine | Ranunculaceae |

| (S)-Tetrahydrocolumbamine | (S)-Tetrahydroprotoberberine oxidase | Berberine | Berberidaceae |

Analysis of Papaverine (B1678415) Biosynthesis and Related N-Methylated Routes

The biosynthesis of papaverine, another major alkaloid in opium poppy, has been a subject of debate with two proposed pathways: an N-methylated route involving (S)-reticuline and an N-desmethylated route. researchgate.netmdpi.com Early hypotheses suggested that papaverine biosynthesis proceeded through the N-desmethylated intermediate norreticuline. nih.gov However, compelling evidence from stable isotope labeling studies has demonstrated that the primary route to papaverine involves (S)-reticuline. nih.govnih.gov

These studies, which involved feeding labeled precursors to Papaver seedlings, showed that (S)-reticuline is methylated to (S)-laudanine by reticuline 7-O-methyltransferase (7OMT). nih.govnih.gov A subsequent methylation yields laudanosine, which is then N-demethylated to tetrahydropapaverine. nih.govnih.gov The final steps involve the aromatization of tetrahydropapaverine to papaverine. nih.govnih.gov Virus-induced gene silencing experiments have further corroborated that the N-methylated pathway through (S)-reticuline is the major contributor to papaverine biosynthesis in opium poppy. researchgate.net

Mapping Divergent and Convergent Biosynthetic Branches

(S)-Reticuline stands as a crucial branch point, directing metabolic flux towards various BIA subclasses. researchgate.net The epimerization of (S)-reticuline to (R)-reticuline is a key divergent step, committing the pathway to the synthesis of morphinan alkaloids. researchgate.netscholaris.ca In contrast, the conversion of (S)-reticuline to (S)-scoulerine by the berberine bridge enzyme marks the entry point into the biosynthesis of protoberberine and protopine (B1679745) alkaloids. frontiersin.orgwikipedia.org Furthermore, the methylation of (S)-reticuline initiates the pathway leading to papaverine. nih.govnih.gov The use of isotopically labeled reticuline allows for the tracing of these divergent pathways and helps to understand how metabolic flux is partitioned between them. This knowledge is critical for metabolic engineering efforts aimed at enhancing the production of specific alkaloids.

Quantitative Flux Analysis in Plant Secondary Metabolism Utilizing Deuterium (B1214612) Tracers

Deuterium tracers, such as Reticuline-d3, are invaluable for quantitative metabolic flux analysis (MFA). researchgate.netbitesizebio.com By tracking the incorporation of deuterium into downstream metabolites, researchers can quantify the rates of metabolic reactions and the flow of metabolites through different pathways. nih.gov This provides a dynamic view of plant secondary metabolism that is not achievable through static measurements of metabolite concentrations alone. bitesizebio.com

Assessment of Metabolic Flow and Bottlenecks in Alkaloid Production

Metabolic flux analysis using deuterium tracers can identify rate-limiting steps or "bottlenecks" in alkaloid biosynthetic pathways. researchgate.net For example, if a labeled precursor accumulates upstream of a particular enzymatic step while the downstream products show low levels of deuterium incorporation, it suggests that the enzyme catalyzing that step may be a bottleneck. This information is crucial for targeted genetic modifications aimed at improving alkaloid yields. For instance, RNA interference (RNAi) has been used to silence the expression of certain enzymes, leading to the accumulation of upstream intermediates and providing insights into pathway regulation. nih.gov Conversely, overexpressing key enzymes can potentially increase the metabolic flow towards the desired alkaloid. The ability to quantify these changes in flux using deuterium tracers provides a powerful tool for optimizing alkaloid production in both native plant systems and engineered microbial hosts. kinampark.com

Isotope Enrichment Profiling in Plant Tissues and Cell Cultures

Isotope enrichment profiling with this compound in plant tissues and cell cultures is a sophisticated method to quantitatively assess the flow of metabolites through specific biosynthetic routes. nih.gov This technique involves administering this compound to the plant or cell culture and then, after a designated period, extracting the full spectrum of metabolites. eurisotop.com Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are then employed to identify and quantify the deuterated compounds. nih.gov

The extent of deuterium incorporation into various downstream alkaloids provides a direct measure of the metabolic flux from reticuline to each specific product. For instance, in studies of Papaver somniferum (opium poppy), feeding with deuterated reticuline has allowed researchers to monitor the efficiency of its conversion into morphinan alkaloids like morphine and codeine. researchgate.netbezpecnostpotravin.cz

This methodology is not limited to whole plants; it is also highly effective in plant cell suspension cultures. These cultures offer a more controlled environment, which can simplify the analysis of metabolic pathways by reducing the complexity of the biological system. For example, feeding experiments using deuterated precursors in cell cultures of Coptis japonica have been pivotal in understanding the biosynthesis of protoberberine and aporphine (B1220529) alkaloids. nih.govoup.com

The data gathered from isotope enrichment profiling can be compiled into tables to visualize the distribution of the deuterium label among different alkaloids, providing a clear snapshot of the metabolic activity within the cells or tissues under investigation.

Table 1: Illustrative Isotope Enrichment in Papaver somniferum Seedlings Fed with this compound

| Metabolite | Deuterium Incorporation (%) | Implied Pathway Activity |

| Salutaridine | 85 | High flux through the initial step of the morphinan pathway. |

| Thebaine | 70 | Significant conversion downstream of salutaridine. |

| Codeine | 65 | Efficient multistep enzymatic conversion from thebaine. |

| Morphine | 60 | Robust activity of the final steps in morphine biosynthesis. |

| Noscapine (B1679977) | 5 | Lower, but detectable, flux into the noscapine pathway. |

| Papaverine | 2 | Minimal shunting of reticuline into the papaverine pathway. nih.gov |

Note: The data in this table is illustrative and intended to represent typical findings in such an experiment.

Discovery and Characterization of Novel Biosynthetic Transformations

One of the most significant applications of this compound is in the discovery and characterization of previously unknown biosynthetic reactions and enzymes. researchgate.netscholaris.ca When researchers observe the deuterium label appearing in unexpected metabolites, it signals the presence of a novel biochemical transformation. scholaris.ca This has been particularly valuable in elucidating the biosynthesis of complex alkaloids where the enzymatic steps are not fully understood.

For example, the bioconversion of (S)-reticuline to its (R)-epimer is a critical step in the biosynthesis of morphine in opium poppy. researchgate.netnih.gov The use of labeled (S)-reticuline, including deuterated forms, was essential in demonstrating this stereochemical inversion and subsequently identifying the enzyme responsible, reticuline epimerase. nih.gov

Furthermore, feeding studies with this compound can help to uncover metabolic "shunting," where a precursor is diverted into a minor or previously uncharacterized pathway. gabarx.com In studies on papaverine biosynthesis, the administration of stable isotope-labeled (S)-reticuline to Papaver seedlings helped revise the previously accepted pathway by showing its conversion to (S)-laudanine. nih.gov

The characterization of these novel transformations often involves a combination of isotope tracing and functional genomics. Once a new deuterated product is identified, researchers can look for candidate genes encoding enzymes that might catalyze the observed reaction. By expressing these candidate genes in a heterologous system (like yeast or E. coli) and then providing this compound as a substrate, they can confirm the enzyme's function. researchgate.netpnas.orgpnas.org

Table 2: Examples of Novel Transformations Uncovered Using this compound and Other Labeled Precursors

| Precursor Administered | Organism/System | Novel Metabolite Identified | Discovered Transformation |

| [D3-methyliodide]-(S)-reticuline N-oxide | Papaver somniferum seedlings | Labeled (S)-Laudanine | N-methylation of (S)-reticuline to form laudanine (B1197096) as a key step in the papaverine pathway. nih.gov |

| (S)-Reticuline | Papaver somniferum | (R)-Reticuline | Stereochemical inversion from (S)- to (R)-reticuline, a gateway to morphine synthesis. researchgate.netnih.gov |

| (S)-Reticuline | Coptis japonica cell cultures | Labeled Corytuberine | Carbon-carbon phenol coupling to form the aporphine scaffold. nih.gov |

This table provides examples of discoveries facilitated by labeled precursors, including this compound.

Enzymatic and Mechanistic Investigations Employing Reticuline D3

Biochemical Characterization of Reticuline-Converting Enzymes

The conversion of reticuline (B1680550) is a pivotal branch point in alkaloid biosynthesis, leading to a diverse array of compounds, including morphine and berberine (B55584). The study of enzymes that metabolize reticuline is crucial for understanding these pathways.

Salutaridine (B1681412) Synthase (CYP719B1) Activity and Substrate Stereoselectivity

Salutaridine synthase, identified as the cytochrome P450 enzyme CYP719B1, catalyzes a key C-C phenol-coupling reaction in the morphine biosynthetic pathway. nih.govnih.govcapes.gov.br This enzyme is responsible for the conversion of (R)-reticuline to salutaridine. nih.govnih.govuniprot.org

Research has demonstrated the high stereo- and regioselectivity of recombinant CYP719B1. nih.govnih.gov In a study testing forty-one potential substrates, only (R)-reticuline and its N-demethylated analog, (R)-norreticuline, were converted to their respective products, salutaridine and norsalutaridine. nih.govnih.gov This strict substrate specificity underscores its dedicated role in the morphine pathway. The enzyme shows an optimal pH of 8.5 and an optimal temperature of 30 degrees Celsius, with a kcat of 1.64 min⁻¹ for (R)-reticuline. uniprot.org The discovery of CYP719B1 as salutaridine synthase was significant as it represented a new family of plant cytochromes P450 that catalyze phenol-coupling reactions, a role previously attributed only to the CYP80 family. nih.govnih.gov

Table 1: Substrate Specificity of Salutaridine Synthase (CYP719B1)

| Substrate | Product | Activity |

|---|---|---|

| (R)-Reticuline | Salutaridine | Yes |

| (R)-Norreticuline | Norsalutaridine | Yes |

| Other 39 tested compounds | --- | No |

Reticuline Oxidase (Berberine Bridge-Forming Enzyme) Catalytic Mechanism

Reticuline oxidase, also known as the berberine bridge-forming enzyme (BBE), is a flavoprotein that plays an essential role in the biosynthesis of benzophenanthridine alkaloids. uniprot.orgproteopedia.org It catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, a reaction that involves the formation of a carbon-carbon bond between the N-methyl group and the phenolic ring. proteopedia.orgnih.govresearchgate.net

The catalytic mechanism of BBE has been a subject of investigation, with both stepwise and concerted mechanisms proposed. nih.govnih.gov A stepwise mechanism would involve hydride transfer from the substrate to the flavin cofactor, forming a methylene (B1212753) iminium ion intermediate, which is then cyclized. nih.gov Conversely, a concerted mechanism proposes that deprotonation of the substrate's phenol (B47542) occurs simultaneously with the C-C bond formation and hydride transfer. nih.gov Studies utilizing substrate deuterium (B1214612) kinetic isotope effects have shown a pH-independent effect of 3.5 on the rate of flavin reduction, suggesting that C-H bond cleavage is the rate-limiting step in this process. nih.gov The lack of a significant solvent isotope effect on the rate of flavin reduction argues against a fully concerted mechanism where a solvent-exchangeable proton is in flight during or before flavin reduction. nih.gov However, other studies propose a concerted mechanism involving base-catalyzed proton abstraction coupled with C-C bond formation and hydride transfer to the FAD cofactor. nih.govresearchgate.net

S-Adenosylmethionine-Dependent Methyltransferases (e.g., 4′-OMT)

S-adenosyl-L-methionine (SAM)-dependent methyltransferases are crucial enzymes in the biosynthesis of reticuline itself. ebi.ac.uk One such enzyme, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT), is responsible for the methylation of (S)-3'-hydroxy-N-methylcoclaurine to produce (S)-reticuline. researcher.life These enzymes utilize SAM as a methyl group donor to modify a wide range of biomolecules.

In the context of engineered biosynthetic pathways, such as in yeast, the activity of these methyltransferases can be subject to feedback inhibition. researcher.life For instance, studies have shown that the addition of deuterated reticuline-d1 to a yeast strain capable of converting (S)-norcoclaurine to (S)-reticuline resulted in reduced product accumulation when fed with successive pathway intermediates. researcher.life This suggests that reticuline can act as a noncompetitive inhibitor of 4'-OMT, highlighting the complex regulation within the alkaloid biosynthetic network. researcher.life

Reticuline Epimerase (REPI/STORR) and Stereochemical Inversion

The stereochemical configuration of reticuline is a critical determinant for the subsequent biosynthetic pathway. While (S)-reticuline is the precursor for alkaloids like berberine, the biosynthesis of morphine requires (R)-reticuline. researchgate.netresearchgate.net The stereochemical inversion from (S)-reticuline to (R)-reticuline is catalyzed by a bifunctional fusion protein known as reticuline epimerase (REPI) or (S)-to-(R)-reticuline (STORR). researchgate.netresearchgate.neth1.conih.gov

This epimerization is a two-step process. researchgate.netresearchgate.net First, the dehydroreticuline synthase (DRS) domain, a cytochrome P450 (CYP82Y2), oxidizes (S)-reticuline to the intermediate 1,2-dehydroreticuline (B1196774). researchgate.netresearchgate.net Subsequently, the 1,2-dehydroreticuline reductase (DRR) domain, an aldo-keto reductase, reduces the iminium ion of 1,2-dehydroreticuline to form (R)-reticuline. researchgate.netresearchgate.netresearchgate.net The discovery of this fusion protein was a significant breakthrough in understanding the gateway to morphine biosynthesis. h1.conih.gov Suppression of REPI transcripts in opium poppy has been shown to decrease the levels of (R)-reticuline and morphinan (B1239233) alkaloids, while increasing the abundance of (S)-reticuline and its derivatives. h1.conih.gov

Oxidoreductases Involved in Reticuline Metabolism (e.g., 1,2-dehydroreticulinium reductase)

Beyond the initial epimerization, other oxidoreductases play vital roles in the downstream metabolism of reticuline-derived intermediates. A key enzyme in the morphine biosynthetic pathway is 1,2-dehydroreticulinium reductase (DRR), which, as part of the REPI/STORR fusion protein, reduces the 1,2-dehydroreticulinium ion to (R)-reticuline. google.comgenome.jpgenome.jp This NADPH-dependent enzyme specifically produces (R)-reticuline and does not catalyze the reverse reaction to a significant extent under physiological conditions. genome.jp

Another crucial reductive step in morphine biosynthesis is catalyzed by salutaridine reductase (SalR). This enzyme reduces the keto group of salutaridine to form 7(S)-salutaridinol, a direct precursor to thebaine. google.com SalR is a stereospecific, NADPH-dependent short-chain dehydrogenase/reductase that does not form the epi-salutaridinol isomer. google.com The characterization of these reductases has been instrumental in piecing together the complete pathway to morphine.

Determination of Kinetic Isotope Effects (KIEs)

The use of deuterated substrates like Reticuline-d3 is fundamental for determining kinetic isotope effects (KIEs), which provide deep mechanistic insights into enzyme-catalyzed reactions. unl.educopernicus.org A KIE is the ratio of the rate of reaction with a light isotope (e.g., hydrogen) to the rate with a heavy isotope (e.g., deuterium) at the same position. copernicus.org

In the study of the berberine bridge enzyme (BBE), a substrate deuterium KIE of 3.5 was observed on the rate constant for flavin reduction (kred). nih.gov This significant KIE is pH-independent, indicating that the cleavage of the C-H bond is the rate-limiting step during the reduction of the FAD cofactor. nih.gov Such studies help to distinguish between different proposed catalytic mechanisms. For instance, the magnitude of the KIE can support or refute mechanisms involving hydride transfer or proton abstraction in the rate-determining step. nih.govsnnu.edu.cn The precise measurement of KIEs, facilitated by isotopically labeled substrates, is therefore an indispensable technique for probing the transition states of enzymatic reactions. unl.edu

Table 2: Kinetic Isotope Effect in BBE-Catalyzed Reaction

| Parameter | Value | Interpretation |

|---|---|---|

| Substrate Deuterium KIE on k_red | 3.5 | C-H bond cleavage is rate-limiting |

| Solvent KIE on k_cat | 1.4 ± 0.1 | Argues against a fully concerted mechanism |

Probing Rate-Limiting Steps in Enzymatic Reactions

The kinetic isotope effect (KIE) is the ratio of the reaction rate constant for a light isotopologue (kL) to that of a heavy isotopologue (kH), expressed as KIE = kL/kH. wikipedia.org A primary KIE greater than 1 is observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step of a reaction. libretexts.org The heavier isotopic bond has a lower vibrational frequency and a lower zero-point energy, resulting in a higher activation energy for bond cleavage and thus a slower reaction rate. libretexts.org Therefore, measuring the KIE using substrates like this compound can determine if the C-H bond cleavage at the N-methyl group is a rate-limiting part of an enzymatic transformation.

A significant example is the study of Berberine Bridge Enzyme (BBE), a flavoprotein that catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, a key step that directs metabolism towards protoberberine alkaloids. nih.govplos.orguniprot.orgnih.gov This reaction involves the formation of a new carbon-carbon bond between the N-methyl group and the phenolic ring. nih.gov To investigate whether the cleavage of a C-H bond from the N-methyl group is rate-limiting, researchers have utilized (S)-reticuline deuterated at the N-methyl group (this compound).

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| kcat(app) | ~8.2 s-1 | Purified recombinant enzyme, 37°C | nih.gov |

| Km(app) for (S)-Reticuline | ~3 µM | Air-saturated buffers, 25°C | nih.gov |

| Solvent Isotope Effect on kcat (kH2O/kD2O) | 1.4 ± 0.1 | pH 9.0 / pD 9.5 | nih.gov |

Differentiating Reaction Mechanisms via Deuterium Labeling

Deuterium labeling is a definitive method for distinguishing between proposed reaction mechanisms. chem-station.comnih.gov By tracing the fate of the deuterium label from the substrate to the product, chemists can infer the sequence of bond-forming and bond-breaking events. In the case of the Berberine Bridge Enzyme (BBE), two primary mechanisms have been proposed for the conversion of (S)-reticuline to (S)-scoulerine: a stepwise mechanism and a concerted mechanism. nih.govnih.gov

The stepwise mechanism involves an initial hydride transfer from the N-methyl group of (S)-reticuline to the enzyme's FAD cofactor. This would form a highly reactive methylene iminium ion intermediate. The subsequent step would be the cyclization, where the phenolic ring attacks the iminium ion to form the berberine bridge. nih.gov

The concerted mechanism , in contrast, proposes that the deprotonation of the substrate's phenol group, the C-C bond formation, and the hydride transfer to the FAD cofactor occur simultaneously in a single transition state. nih.govnih.gov

The use of this compound is critical for differentiating these pathways. A series of kinetic isotope effect studies were conducted to probe the BBE mechanism. nih.gov These experiments measured the effect of deuterium substitution at the N-methyl group on the reaction rate. The results from these studies showed a lack of a large primary KIE, which argues against a mechanism where hydride transfer is the first and rate-determining step. nih.gov If the stepwise mechanism with a distinct iminium intermediate were correct, a significant KIE would be expected during the initial hydride abstraction, unless a later step was significantly slower. The observed kinetic data, including the solvent isotope effect, lent support to a concerted mechanism where proton abstraction from the phenol is coupled with the C-C bond formation and hydride transfer. nih.govnih.gov This mechanism suggests that deprotonation of the phenolic hydroxyl group enhances the nucleophilicity of the adjacent carbon, facilitating its attack on the N-methyl group in concert with hydride transfer to the flavin cofactor. nih.gov

| Mechanism Type | Key Features | Evidence from this compound Studies | Reference |

|---|---|---|---|

| Stepwise | Initial hydride transfer forms a discrete methylene iminium ion intermediate, followed by cyclization. | Largely unsupported; would predict a significant primary KIE that is not observed. | nih.gov |

| Concerted | Proton abstraction, C-C bond formation, and hydride transfer occur in a single, coordinated step. | Supported by the lack of a large substrate KIE and the presence of a solvent KIE. | nih.govnih.gov |

Enzyme Feedback Regulation and Allosteric Modulation Studies

Feedback regulation is a common cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the pathway. libretexts.org This prevents the over-accumulation of the product and conserves cellular resources. The inhibition often occurs via allosteric modulation, where the inhibitor binds to a site on the enzyme distinct from the active site (the allosteric site), inducing a conformational change that reduces the enzyme's activity. libretexts.orglibretexts.orgnumberanalytics.com

Isotopically labeled compounds like this compound are valuable tools for studying these regulatory phenomena. They can act as tracers to monitor product formation and quantify the extent of inhibition without interfering with the detection of the unlabeled inhibitor.

In the biosynthesis of morphine, (S)-reticuline is a key branch-point intermediate. nih.govfrontiersin.org Research using engineered yeast capable of producing BIAs has shown that several enzymes in the pathway are subject to potent feedback inhibition. researcher.life To investigate this, studies have added deuterated pathway intermediates to yeast cultures. For example, the addition of deuterated reticuline-d1 to a yeast strain engineered to convert (S)-norcoclaurine to (S)-reticuline resulted in reduced accumulation of the final product. researcher.life This demonstrated that reticuline itself acts as a feedback inhibitor on an upstream enzyme, specifically 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), which is responsible for synthesizing (S)-reticuline. researcher.life In vitro analysis confirmed that reticuline is a noncompetitive inhibitor of 4'OMT, a classic sign of allosteric regulation. researcher.life

Using deuterated this compound in such experiments allows for precise measurement of pathway flux and inhibition kinetics. The labeled compound can be distinguished from the unlabeled, endogenously produced reticuline by mass spectrometry, enabling researchers to quantify how the exogenous addition of the feedback inhibitor affects the rate of its own biosynthesis.

| Inhibitor | Enzyme Inhibited | Pathway | Type of Inhibition | Investigative Tool | Reference |

|---|---|---|---|---|---|

| Reticuline | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Morphine Biosynthesis | Noncompetitive (Allosteric) | Deuterated Reticuline-d1 | researcher.life |

| Thebaine | Salutaridinol-7-O-acetyltransferase (SalAT) / Thebaine synthase (THS2) | Morphine Biosynthesis | Mixed | Deuterated Thebaine-d3 | researcher.life |

Advanced Analytical Methodologies for the Detection and Quantification of Reticuline D3 and Its Metabolites in Research Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like Reticuline-d3. Its high sensitivity and selectivity make it ideal for identifying and quantifying molecules in intricate biological matrices.

High-Resolution LC-MS for Precise Mass Determination of Labeled Compounds

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is essential for the analysis of isotopically labeled compounds. thermofisher.comnih.gov The primary advantage of HRMS is its ability to provide a highly accurate mass measurement of an ion, which allows for the confident determination of its elemental composition. researchgate.netmdpi.com For this compound, this precision is critical to distinguish the labeled molecule from its unlabeled counterpart and other closely related, isobaric compounds.

The mass difference between a deuterium (B1214612) atom and a proton, along with the natural abundance of isotopes like Carbon-13, necessitates high resolving power. thermofisher.com Ultra-high resolution settings can baseline-separate deuterium and ¹³C isotopes, which is crucial for accurate quantification in labeling experiments. thermofisher.com For instance, the theoretical protonated mass [M+H]⁺ of unlabeled (S)-Reticuline is 329.39 g/mol , while this compound would exhibit a mass of approximately 332.41 g/mol . HRMS can easily resolve this difference, confirming the successful incorporation of the deuterium labels. researchgate.net

In biosynthetic studies, HRMS is used to trace the metabolic fate of labeled precursors. For example, feeding experiments using labeled (S)-reticuline in Papaver somniferum (opium poppy) seedlings, followed by HR-LC-MS analysis, have been instrumental in elucidating the biosynthetic pathways of other alkaloids. nih.gov This methodology allows researchers to track the incorporation of the deuterium label into downstream metabolites, providing direct evidence of metabolic conversion. nih.govpnas.org

Table 1: Theoretical and Observed Mass Data for Reticuline (B1680550) and its Labeled Analogues

| Compound | Theoretical [M+H]⁺ (m/z) | Typical HRMS Instrument |

| (S)-Reticuline | 329.1649 | Orbitrap, TOF |

| This compound | 332.1837 | Orbitrap, TOF |

| [1-¹³C, N-¹³CH₃]-(S)-Reticuline | 331.1716 | Orbitrap, TOF |

This table presents theoretical mass-to-charge ratios. Actual observed values in HRMS analysis typically fall within a few parts-per-million (ppm) of these values.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification in Complex Biological Matrices (Non-Clinical)

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used for structural elucidation and targeted quantification. mdpi.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used as a highly specific fingerprint for identification. mdpi.com

For this compound, the fragmentation pattern would be compared to that of unlabeled reticuline. While the fragmentation pathways are generally the same, the mass of the fragments containing the deuterium labels will be shifted by +3 Da (or a fraction thereof, depending on which part of the molecule the label resides). This mass shift provides definitive evidence for the presence of the labeled compound and can help localize the position of the labels within the molecular structure. nih.gov High-resolution MS/MS provides even greater confidence by yielding accurate masses for the fragment ions. nih.gov

In quantitative studies, a technique known as Multiple Reaction Monitoring (MRM) is often employed, particularly with triple quadrupole mass spectrometers. nih.govnih.gov MRM involves monitoring a specific precursor-to-product ion transition. For this compound, a transition unique to the labeled compound would be selected (e.g., m/z 332.2 → fragment ion). This method is exceptionally sensitive and selective, allowing for accurate quantification even in complex biological samples like plant extracts or cell cultures, by filtering out background noise from the matrix. nih.gov LC-MS/MS methods have been successfully developed to detect and quantify reticuline in various plant samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

While reticuline itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its analysis after chemical derivatization. nih.govresearchgate.net This process involves converting the non-volatile analyte into a more volatile and thermally stable compound. Common derivatization agents for compounds like reticuline include silylating agents (e.g., creating trimethylsilyl (B98337) ethers). nih.govresearchgate.net

Once derivatized, the compound can be separated from other components in the sample by the gas chromatograph before being detected by the mass spectrometer. GC-MS has been used to detect and characterize reticuline in opium and biological samples (urine) after derivatization. nih.govresearchgate.net In the context of this compound, GC-MS analysis of its derivatized form would show a corresponding mass shift in the molecular ion and any fragments containing the deuterium atoms. This technique is particularly useful for profiling specific metabolites in research systems where derivatization is feasible and can provide complementary information to LC-MS. researchgate.netresearchgate.net For instance, GC-MS has been used to analyze (S)-reticuline in engineered Escherichia coli strains. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique in chemical and biological research. It is used both for the analytical quantification of compounds and for their preparative isolation and purification.

Chiral HPLC for Enantiomeric Purity Assessment of Labeled Reticuline

Reticuline exists as two enantiomers, (S)-reticuline and (R)-reticuline, which are mirror images of each other. nih.gov These enantiomers often have different biological roles; for example, (S)-reticuline is the central precursor to many benzylisoquinoline alkaloids, while (R)-reticuline is the gateway to morphine biosynthesis. nih.govbiocrick.com Therefore, assessing the enantiomeric purity of a this compound sample is critical.

Chiral HPLC is the most effective method for separating enantiomers. researchgate.netrsc.orgcsfarmacie.cz This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. csfarmacie.czphenomenex.com Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net A developed chiral HPLC method can be validated to ensure it is rapid, precise, and selective for distinguishing between the (R) and (S) forms of reticuline. researchgate.net This is essential for studies where the stereochemical integrity of the labeled compound must be confirmed before its use in biological experiments.

Table 2: Example Parameters for Chiral HPLC Separation of Reticuline Enantiomers

| Parameter | Condition | Reference |

| Column Type | Chiralcel OJ-H | researchgate.net |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (50/50/0.1) | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Detection | UV or Circular Dichroism (CD) | researchgate.net |

These parameters are illustrative and may require optimization for specific applications involving this compound.

Integration with Mass Spectrometry for Comprehensive Metabolomics

The integration of HPLC with mass spectrometry (HPLC-MS) creates a powerful platform for metabolomics, the large-scale study of small molecules within a biological system. researchgate.netnih.govnih.gov In the context of this compound research, HPLC-MS allows for the separation of a complex mixture of metabolites from a biological sample, followed by their sensitive detection and identification by the mass spectrometer. researchgate.net

This comprehensive approach enables researchers to not only track the fate of this compound but also to observe its effect on the broader metabolic network. nih.gov By comparing the metabolite profiles of systems treated with this compound to control systems, researchers can identify all downstream products of the labeled precursor and uncover previously unknown metabolic pathways or regulatory effects. frontiersin.orgtubitak.gov.tr The combination of chromatographic retention time, accurate mass, and MS/MS fragmentation data provides a high degree of confidence in metabolite identification, making HPLC-MS an indispensable tool for modern biosynthetic and metabolic research. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds like this compound, it provides an unparalleled ability to directly observe the isotopic label and its chemical environment. This allows researchers to track the metabolic conversion of this compound, identify the position of the deuterium atoms in its metabolites, and gain insights into the mechanisms of the enzymatic reactions involved. The use of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) in conjunction with NMR offers a robust platform for metabolic research. bspublications.net

Deuterium (²H) NMR spectroscopy is a specialized technique that directly detects the deuterium nucleus. nih.gov This method is exceptionally valuable in studies involving deuterium-labeled compounds as it provides a clear and unambiguous signal for each labeled position in the molecule, free from the crowded signals of a proton (¹H) NMR spectrum. nih.govresearchgate.net

In the analysis of this compound, a hypothetical ²H NMR spectrum would exhibit signals corresponding to the positions where deuterium atoms have been incorporated. For instance, if the three deuterium atoms are located on one of the methoxy (B1213986) groups (a common labeling pattern), a single, sharp signal would be observed in the ²H NMR spectrum. The chemical shift of this signal would confirm the identity of the labeled functional group.

The primary advantage of ²H NMR in this context is its high specificity and low natural abundance, which results in a virtually non-existent background signal. researchgate.net This allows for the sensitive detection of the deuterated species even in complex mixtures. By acquiring ²H NMR spectra of biological samples following the administration of this compound, researchers can:

Confirm the incorporation of deuterium into specific metabolites.

Determine the regioselectivity of metabolic transformations , i.e., whether the deuterium-labeled group is retained or lost during metabolism.

Quantify the concentration of this compound and its deuterated metabolites by integrating the ²H NMR signals against a known internal standard.

The disappearance of a proton signal in the ¹H NMR spectrum, corresponding to the site of deuteration, complements the direct detection in the ²H NMR spectrum, providing corroborative evidence of the isotopic labeling. nih.gov

Table 1: Hypothetical ¹H and ²H NMR Data for a Methoxy-Labeled this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | OCH₃ | 3.84 | s | Signal intensity would be reduced compared to unlabeled reticuline. |

| ¹H | OCH₃-d₃ | - | - | Signal would be absent or significantly attenuated. |

| ²H | OCH₃-d₃ | ~3.84 | s | A single peak confirming the position of the deuterium label. |

This table is illustrative and based on typical chemical shifts for reticuline. um.edu.my Actual values can vary based on solvent and experimental conditions.

While ²H NMR is excellent for directly tracking the deuterium label, a more comprehensive understanding of metabolic pathways often requires the use of other NMR-active nuclei, primarily ¹³C and, where applicable, ¹⁵N.

¹³C NMR Spectroscopy:

Carbon-13 NMR provides a detailed map of the carbon skeleton of a molecule. oregonstate.edu In studies involving this compound, ¹³C NMR is invaluable for:

Structural Elucidation of Metabolites: By comparing the ¹³C NMR spectrum of a metabolite with that of the parent this compound, changes to the carbon framework (e.g., hydroxylations, demethylations, or ring closures) can be readily identified. nih.gov

Isotope Effects on Chemical Shifts: The presence of a deuterium atom can cause a small, but measurable, upfield shift (to a lower ppm value) in the resonance of the directly attached carbon and, to a lesser extent, carbons that are two or three bonds away. This "isotope effect" can serve as an additional confirmation of the location of the deuterium label.

Pathway Analysis with ¹³C-Labeled Precursors: In more advanced studies, organisms can be supplied with both this compound and a ¹³C-labeled precursor (e.g., ¹³C-tyrosine). The resulting patterns of ¹³C and ²H incorporation in the isolated alkaloids can reveal intricate details about the biosynthetic pathway.

Table 2: Representative ¹³C NMR Chemical Shifts for Reticuline

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | 64.60 |

| C-3 | 46.50 |

| C-4 | 24.93 |

| C-4a | 129.99 |

| C-5 | 112.50 |

| C-6 | 145.10 |

| C-7 | 143.45 |

| C-8 | 115.80 |

| C-8a | 125.15 |

| C-1' | 131.50 |

| C-2' | 113.20 |

| C-3' | 145.23 |

| C-4' | 144.10 |

| C-5' | 116.90 |

| C-6' | 122.50 |

| N-CH₃ | 42.10 |

| 6-OCH₃ | 56.10 |

| 4'-OCH₃ | 56.10 |

| C-α | 40.20 |

Data sourced from a study on the alkaloids of Dehaasia longipedicellata. um.edu.my These values serve as a reference for identifying the carbon skeleton in metabolites of reticuline.

¹⁵N NMR Spectroscopy:

Nitrogen-15 is another stable isotope that can be used for NMR studies. Although ¹⁵N NMR is generally less sensitive than ¹H or ¹³C NMR, it can provide unique insights, particularly for nitrogen-containing compounds like alkaloids. If this compound were also enriched with ¹⁵N at the isoquinoline (B145761) nitrogen, ¹⁵N NMR could be used to:

Trace the Nitrogen Atom: Follow the nitrogen atom through various metabolic transformations, confirming its retention in downstream alkaloid structures.

Probe the Electronic Environment: The chemical shift of the ¹⁵N nucleus is highly sensitive to changes in its electronic environment, such as N-oxidation, N-methylation, or changes in protonation state, providing clues about the nature of the metabolites formed.

By combining data from ²H, ¹³C, and ¹⁵N NMR experiments, researchers can construct a highly detailed picture of the metabolic fate of this compound. This multi-nuclear approach allows for the unambiguous identification of metabolites, the precise mapping of metabolic pathways, and a deeper understanding of the underlying enzymatic mechanisms.

Metabolic Engineering and Synthetic Biology Applications Utilizing Reticuline D3 As a Research Tool

Design and Optimization of Reticuline (B1680550) Biosynthetic Pathways in Heterologous Host Organisms

The reconstruction of the multi-enzyme biosynthetic pathway for reticuline in microbial hosts is a significant achievement in synthetic biology. nih.gov This foundational work enables the production of a wide array of benzylisoquinoline alkaloids (BIAs), including pharmaceuticals like morphine and noscapine (B1679977), from simple carbon sources. nih.gov

Engineered Bacterial Cell Factories (e.g., Escherichia coli) for Labeled Reticuline Production

Escherichia coli has been successfully engineered to produce (S)-reticuline, a key precursor for many valuable BIAs. nih.gov This is often achieved by introducing multiple plasmids containing the necessary genes for the biosynthetic pathway. biorxiv.org Researchers have developed novel biosynthetic routes in E. coli, such as those based on 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC), to improve production. nih.gov One study reported achieving (S)-reticuline titers of 307 ± 26.8 mg/L by enhancing the availability of the precursor 3,4-dihydroxyphenylacetaldehyde. nih.gov

The use of deuterated precursors in the culture medium, such as deuterated glycerol (B35011) and deuterated water, allows for the in vivo production of deuterated compounds. researchgate.net This strategy has been employed to produce deuterated cyanidin (B77932) 3-O-glucoside (C3G) in recombinant E. coli, demonstrating the feasibility of producing labeled alkaloids in bacterial systems. researchgate.net The principles of this approach are directly applicable to the production of Reticuline-d3. By supplying deuterated precursors to an engineered E. coli strain capable of reticuline biosynthesis, the production of this compound can be achieved. This labeled compound can then be used as a standard for analytical measurements or as a tracer in further metabolic studies.

Transport engineering has also emerged as a crucial strategy to enhance the production and secretion of reticuline in E. coli. biorxiv.org The introduction of a plant-derived transporter, AtDTX1, into a reticuline-producing E. coli strain resulted in an 11-fold increase in production, with the majority of the product secreted into the medium. biorxiv.org This approach not only improves yield but also alleviates potential toxicity from intracellular accumulation and enhances plasmid stability. biorxiv.org

| Organism | Engineering Strategy | Key Genes/Pathways Introduced | Reported Titer |

| Escherichia coli | Development of a novel biosynthetic pathway | 4-hydroxyphenylacetate 3-hydroxylase (HpaBC) | 307 ± 26.8 mg/L of (S)-reticuline |

| Escherichia coli | Transport engineering | Arabidopsis AtDTX1 transporter | 11-fold increase in reticuline production |

| Escherichia coli | Precursor feeding for labeled compounds | Anthocyanidin synthase (ANS), Flavonoid 3-glucosyltransferase (3GT) | 90.95 mg/L of deuterated C3G |

Recombinant Yeast Systems (Saccharomyces cerevisiae) for Pathway Reconstruction

Saccharomyces cerevisiae is a favored host for the production of complex plant-based metabolites due to its eukaryotic nature, which facilitates the functional expression of enzymes like cytochrome P450s. researchgate.net The complete biosynthesis of (S)-reticuline from glucose has been demonstrated in yeast, a landmark achievement involving the introduction of a seven-enzyme pathway from L-tyrosine. berkeley.edu This de novo production creates a platform for synthesizing a diverse range of natural and novel BIAs. researchgate.net

The modular design of biosynthetic pathways has been a key strategy in yeast engineering. nih.gov For instance, the production of (S)-reticuline was achieved by engineering four distinct genetic modules containing a total of 17 biosynthetic enzymes. nih.gov These modules focused on precursor overproduction, cofactor recycling, intermediate production, and the final conversion to (S)-reticuline. nih.gov

The use of deuterated compounds, such as Reticuline-d1, has been instrumental in studying pathway dynamics and identifying bottlenecks. researchgate.net In one study, feeding deuterated reticuline to a yeast strain engineered to produce it revealed feedback inhibition of key enzymes, such as 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). researchgate.net This information is critical for further protein engineering efforts to overcome these limitations. researchgate.net

| Host Organism | Key Achievement | Number of Heterologous Enzymes | Significance |

| Saccharomyces cerevisiae | De novo synthesis of (S)-reticuline from glucose. berkeley.eduresearchgate.net | 7 | First demonstration of complete biosynthesis from a simple sugar in yeast. berkeley.edu |

| Saccharomyces cerevisiae | Modular pathway engineering for (S)-reticuline production. nih.gov | 17 | Allowed for independent optimization of different pathway sections. nih.gov |

| Saccharomyces cerevisiae | Use of deuterated reticuline to study pathway inhibition. researchgate.net | N/A | Identified feedback inhibition by reticuline on the enzyme 4'OMT. researchgate.net |

Directed Evolution and Protein Engineering of Reticuline-Converting Enzymes

Directed evolution and protein engineering are powerful tools for optimizing the activity and substrate specificity of enzymes in the reticuline biosynthetic pathway. These techniques are essential for overcoming bottlenecks and enhancing the production of desired alkaloids.

The use of deuterated substrates like this compound can be invaluable in these engineering efforts. For example, selectively deuterated probes can be used to directly screen for site selectivity in enzyme-catalyzed reactions using mass spectrometry. chemrxiv.org This allows for the rapid identification of enzyme variants with desired properties.

One of the key challenges in microbial BIA production is the feedback inhibition of enzymes by pathway intermediates and final products. As mentioned, reticuline has been shown to be a noncompetitive inhibitor of 4'OMT. researchgate.netresearchgate.net Protein engineering can be employed to create enzyme variants that are less sensitive to this inhibition, thereby improving metabolic flux towards downstream products. researchgate.net

Furthermore, protein engineering can expand the substrate scope of enzymes, enabling the production of novel alkaloids. For instance, by engineering a variant of N-methylcoclaurine hydroxylase, researchers were able to produce norreticuline, a key intermediate in an alternative biosynthetic route. researchgate.net Similarly, engineering scoulerine (B1208951) 9-O-methyltransferase allowed for the O-methylation of 1-benzylisoquinoline (B1618099) alkaloids at a non-native position. researchgate.net This demonstrates the potential to create new-to-nature compounds through enzyme engineering, where this compound could serve as a unique starting scaffold.

Development of Biosynthetic Platforms for Accessing Novel and Rare Reticuline-Derived Alkaloids

The establishment of microbial strains that can produce the key branch-point intermediate (S)-reticuline provides a versatile platform for the synthesis of a wide range of BIAs. nih.gov By introducing different combinations of downstream enzymes, these platforms can be tailored to produce specific high-value alkaloids.

One application is the elucidation of previously unknown biosynthetic pathways. For example, the biosynthetic route to papaverine (B1678415) has been a subject of debate. researchgate.net By using techniques like virus-induced gene silencing in opium poppy and expressing pathway genes in heterologous systems, researchers have shown that the main route to papaverine proceeds through N-desmethylated intermediates like norreticuline, rather than directly from reticuline. researchgate.net The availability of this compound could further aid in such studies by allowing for precise tracing of metabolic fates in competing pathways.

These platforms also enable the production of "new-to-nature" alkaloids. The incorporation of halogenated or deuterated precursors into biosynthetic pathways can lead to the creation of novel derivatives with potentially enhanced therapeutic properties. biorxiv.orgbiorxiv.orgacs.org For example, deuterated natural products may exhibit improved metabolic stability. biorxiv.orgbiorxiv.org A biosynthetic platform built around this compound would be a direct route to producing a variety of deuterated BIAs, which could be valuable as research tools or as potential drug candidates. The versatility of these platforms has been demonstrated by the successful incorporation of halogenated and deuterated precursors to generate novel spirooxindole alkaloids. biorxiv.orgbiorxiv.orgacs.org

| Application | Approach | Example |

| Pathway Elucidation | Gene silencing and heterologous expression | Determining the main biosynthetic route to papaverine proceeds via norreticuline. researchgate.net |

| Production of Novel Alkaloids | Precursor-directed biosynthesis | Generation of new-to-nature fluorinated and deuterated spirooxindole alkaloids. biorxiv.orgacs.org |

| Overcoming Production Bottlenecks | Identifying and engineering feedback-resistant enzymes | Addressing the negative feedback inhibition of Ps4'OMT by reticuline. researchgate.net |

Future Directions and Emerging Research Avenues for Reticuline D3 Studies

Integration of Multi-Omics Data with Deuterium (B1214612) Tracing for Systems-Level Understanding

A significant frontier in metabolic research is the integration of multiple "omics" disciplines to create a holistic view of biological systems. Combining genomics, transcriptomics, proteomics, and metabolomics with deuterium tracing using substrates like Reticuline-d3 offers a powerful strategy for achieving a systems-level understanding of BIA biosynthesis. nih.govmdpi.com

By feeding this compound into a biological system, such as a plant or a genetically engineered microbe, researchers can track the flow of the deuterium label through various downstream metabolic pathways. biorxiv.orgbiorxiv.org This stable isotope labeling provides direct evidence of metabolic flux. biorxiv.org When this metabolomic data is layered with other omics datasets, a more comprehensive picture emerges. For instance, transcriptomic data can reveal which enzyme-encoding genes are expressed under specific conditions, while proteomic data can confirm the presence and abundance of the corresponding enzymes. mdpi.comnih.gov

This integrated approach allows scientists to:

Correlate gene expression profiles with the production of specific alkaloids derived from Reticuline (B1680550).

Identify novel or previously uncharacterized enzymes and regulatory factors involved in specific pathway branches.

Build more accurate and predictive models of the entire BIA metabolic network. researchgate.net

Recent studies in the broader field of alkaloid biosynthesis have highlighted the power of combining multi-omics approaches to elucidate complex pathways. nih.govfrontiersin.org For example, analyzing the transcriptome and metabolome together has been instrumental in identifying key enzymes and understanding the regulation of alkaloid production. frontiersin.org The use of deuterated precursors, such as d5-tryptamine in studying monoterpene indole (B1671886) alkaloids, demonstrates the feasibility and utility of tracking isotope incorporation at the single-cell level, providing insights into metabolic flux within complex networks. biorxiv.org Applying a similar strategy with this compound will be crucial for mapping the vast and diverse BIA pathways.

Table 1: Research Findings in Multi-Omics and Isotope Tracing

| Research Area | Key Finding | Implication for this compound Studies | Reference |

|---|---|---|---|

| BIA Biosynthesis | Integration of genomics, transcriptomics, and metabolomics is essential for pathway elucidation. | Provides a framework for using this compound to link genetic information to metabolic output. | nih.govfrontiersin.org |

| Monoterpene Indole Alkaloids | Deuterium-labeled tryptamine (B22526) successfully used to trace metabolic flux at the single-cell level. | Demonstrates the potential for high-resolution flux analysis using this compound. | biorxiv.orgbiorxiv.org |

| General Metabolomics | Stable isotope labeling is a cornerstone for studying metabolic networks and tracking isotopologues over time. | Validates the use of this compound as a tool to dynamically model the BIA network. | biorxiv.org |

Advanced Computational Modeling and Simulation of Reticuline Metabolism and Enzyme Dynamics

Computational modeling and simulation are becoming indispensable tools in metabolic engineering and systems biology. biorxiv.orgnih.gov These approaches allow for the in silico prediction and analysis of metabolic pathways, enzyme function, and the effects of genetic modifications before undertaking complex and resource-intensive laboratory experiments. nih.govpreprints.org

In the context of this compound, advanced computational methods can be applied to:

Simulate Metabolic Flux: By incorporating kinetic parameters of enzymes involved in BIA biosynthesis, models can simulate the flow of this compound through different branches of the pathway. This can help identify potential bottlenecks and predict how the network will respond to perturbations. nih.govresearchgate.net

Model Enzyme-Substrate Interactions: Molecular dynamics (MD) simulations can provide atomic-level insights into how enzymes bind to Reticuline and its deuterated counterpart. biorxiv.org This can help explain the substrate specificity and catalytic mechanisms of key enzymes like the berberine (B55584) bridge enzyme or salutaridine (B1681412) synthase, which act on Reticuline. nih.govrsc.org Understanding these dynamics can guide protein engineering efforts to improve enzyme efficiency or alter substrate preference. nih.gov

Predict Novel Pathways: Computational pathway prediction tools can explore all conceivable enzymatic reactions, suggesting novel or alternative routes for Reticuline metabolism that have not yet been discovered in nature. nih.govresearchgate.net

Recent work has demonstrated the power of computational mining to identify bypasses in BIA pathways, leading to improved production of Reticuline in engineered microbes. nih.govresearchgate.net Furthermore, MD simulations have been successfully used to understand how mutations affect enzyme activity, which is critical for optimizing biocatalysts. nih.govbiorxiv.org Applying these computational pipelines to the enzymes that process Reticuline will accelerate the discovery and engineering of pathways for producing valuable alkaloids. nih.gov

Exploration of Undiscovered Biosynthetic Pathways Branching from Reticuline

Reticuline is a critical branch-point intermediate that serves as the precursor to a vast array of over 2,500 known BIAs, including morphinans (like morphine), protoberberines (like berberine), and aporphines (like magnoflorine). nih.govfrontiersin.orgpnas.org Despite the extensive characterization of these major pathways, there is significant potential for the discovery of novel biosynthetic branches originating from Reticuline.

Future research using this compound will be instrumental in this exploration by:

Tracing Uncharacterized Metabolites: When this compound is introduced into a plant or microbial system, mass spectrometry can be used to detect novel deuterated compounds. The mass shift conferred by the deuterium atoms makes these metabolites easier to identify against the complex background of the native metabolome.

Identifying Novel Enzyme Activities: The discovery of a new Reticuline-derived metabolite implies the existence of one or more enzymes responsible for its formation. This can trigger gene discovery efforts to identify the responsible catalysts, which may possess novel functionalities. For example, studies have already identified novel activities for human P450 enzymes in converting (R)-Reticuline to salutaridine, a key step in the morphinan (B1239233) pathway. nih.gov

Generating Non-Natural Alkaloids: By combining enzymes from different organisms or using engineered enzymes in microbial hosts, it may be possible to direct the metabolism of this compound down synthetic pathways to produce entirely new, "unnatural" alkaloids with potentially valuable pharmacological properties. nih.gov Research has already demonstrated the feasibility of producing novel sulphated alkaloids through microbial biotransformation. nih.gov

Studies have pointed to the existence of reticuline epimerase-independent pathways and have uncovered novel dimeric alkaloids derived from Reticuline, indicating that our knowledge of its metabolic fate is far from complete. frontiersin.orgacs.org

Development of High-Throughput Screening Methods for Enzyme Discovery and Pathway Optimization Using Labeled Substrates

The discovery of new enzymes and the optimization of existing ones are central to synthetic biology and metabolic engineering. nih.gov High-throughput screening (HTS) methods, which allow for the rapid testing of thousands of samples, are essential for accelerating this process. creative-enzymes.com

The use of labeled substrates like this compound is a powerful strategy for developing HTS assays for enzymes involved in BIA biosynthesis. nih.gov These assays can be designed to detect:

Enzyme Activity: A screen could be developed to identify enzymes that modify this compound by detecting the formation of a specific deuterated product via mass spectrometry or other sensitive analytical techniques.

Substrate Specificity: Libraries of mutant enzymes can be screened against this compound to identify variants with improved activity or altered specificity. nih.gov

Enzyme Inhibition: HTS assays are a primary tool for identifying small molecules that inhibit enzyme activity, which is crucial for drug discovery. nih.govplos.org

While traditional HTS often relies on fluorescent or chromogenic substrates, the increasing sensitivity and speed of mass spectrometry are making it a viable option for HTS, particularly for substrates where designing a fluorescent probe is challenging. nih.gov The unique mass signature of this compound and its products makes it an ideal substrate for such MS-based HTS approaches. This strategy can be applied to discover novel methyltransferases, oxidases, and other enzymes that act on the Reticuline scaffold, thereby expanding the toolbox for engineering BIA pathways. frontiersin.org

Q & A

Q. How can Reticuline-d3 be effectively quantified in biological matrices using LC-MS/MS, and what validation parameters are critical for ensuring accuracy?

Methodological Answer: Quantification requires optimizing chromatographic separation (e.g., C18 column, gradient elution) and mass spectrometry parameters (e.g., MRM transitions for this compound and endogenous Reticuline). Validation should include calibration curve linearity (1–500 ng/mL), intra-/inter-day precision (<15% RSD), accuracy (85–115% recovery), and matrix effect evaluation (ion suppression/enhancement) using stable isotope dilution . Stability studies (short-term, freeze-thaw) must align with biological sample handling protocols .

Q. What experimental strategies ensure the stability of this compound in long-term storage for pharmacokinetic studies?

Methodological Answer: Stability testing should assess degradation under varying temperatures (-80°C vs. -20°C), light exposure, and freeze-thaw cycles (≥3 cycles). Use deuterated analogs to minimize isotopic exchange. Validate stability via repeated LC-MS/MS analysis over 6–12 months, comparing peak area ratios to freshly prepared standards. Include antioxidant agents (e.g., ascorbic acid) in storage buffers if oxidative degradation is observed .

Q. How can researchers distinguish this compound from its non-deuterated analog in metabolic pathway studies?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) to resolve mass shifts (Δm/z = +3 Da) and confirm isotopic purity (>98% via isotopic abundance analysis). Cross-validate with NMR (e.g., ²H-NMR) to detect deuterium positional integrity, particularly in metabolic transformation studies .

Advanced Research Questions

Q. What are the methodological challenges in tracing this compound’s metabolic pathways in vivo, and how can isotopic interference be minimized?

Methodological Answer: Challenges include isotopic exchange in biological systems and overlapping metabolic pathways with endogenous Reticuline. Use time-course studies with controlled dosing and tissue-specific sampling. Employ tandem mass spectrometry (MS/MS) to differentiate deuterated metabolites via unique fragmentation patterns. Validate findings using knockout animal models or enzyme inhibition assays to isolate pathways .

Q. How do researchers reconcile contradictory data on this compound’s pharmacokinetic half-life across different experimental models?